6-Amino-3-(thiophen-2-yl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-AMINO-3-(THIOPHEN-2-YL)-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyranopyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-3-(THIOPHEN-2-YL)-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves multi-step organic reactions. A common synthetic route might include the following steps:
Formation of the Pyranopyrazole Core: This can be achieved through a multi-component reaction involving an aldehyde, a malononitrile, and a hydrazine derivative under basic conditions.
Functionalization: Introduction of the thiophene and trimethoxyphenyl groups can be done through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology
Biologically, pyranopyrazoles have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their therapeutic potential, particularly in targeting specific biological pathways or receptors.
Industry
Industrially, such compounds can be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 6-AMINO-3-(THIOPHEN-2-YL)-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Pyranopyrazole Derivatives: Compounds with similar core structures but different substituents.
Thiophene Derivatives: Compounds containing the thiophene ring with various functional groups.
Trimethoxyphenyl Derivatives: Compounds with the trimethoxyphenyl group attached to different cores.
Uniqueness
The uniqueness of 6-AMINO-3-(THIOPHEN-2-YL)-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE lies in its specific combination of functional groups and the potential biological activities arising from this structure.
For detailed and specific information, consulting scientific literature and databases such as PubMed, SciFinder, or Reaxys would be essential.
Properties
Molecular Formula |
C20H18N4O4S |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
6-amino-3-thiophen-2-yl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C20H18N4O4S/c1-25-12-7-10(8-13(26-2)18(12)27-3)15-11(9-21)19(22)28-20-16(15)17(23-24-20)14-5-4-6-29-14/h4-8,15H,22H2,1-3H3,(H,23,24) |
InChI Key |
LVXCISVMRDLRFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(=C(OC3=NNC(=C23)C4=CC=CS4)N)C#N |
Origin of Product |
United States |
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